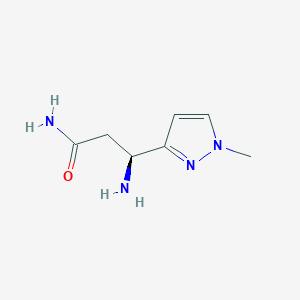

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Description

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1-methylpyrazol-3-yl)propanamide |

InChI |

InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m0/s1 |

InChI Key |

XZXSULWNHNQBQV-YFKPBYRVSA-N |

Isomeric SMILES |

CN1C=CC(=N1)[C@H](CC(=O)N)N |

Canonical SMILES |

CN1C=CC(=N1)C(CC(=O)N)N |

Origin of Product |

United States |

The Structural and Stereochemical Architecture of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and drug development, chiral β -amino acid derivatives serve as indispensable pharmacophores, particularly in the design of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a highly specialized building block that combines a proteolytic-resistant β -amino amide backbone with a bioisosteric heteroaryl substituent. This whitepaper provides an in-depth technical analysis of its structural properties, stereochemical imperatives, target engagement mechanisms, and the self-validating protocols required for its enantioselective synthesis and analytical verification.

Part 1: Structural & Physicochemical Architecture

The molecular architecture of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is engineered to optimize both pharmacokinetic stability and target binding affinity. Replacing a traditional phenyl ring with a 1-methyl-1H-pyrazol-3-yl moiety fundamentally alters the molecule's electronic distribution and hydration profile.

Causality in Structural Design

-

The 1-Methylpyrazole Moiety: Unsubstituted pyrazoles undergo rapid annular tautomerization, complicating receptor binding kinetics and creating unpredictable pharmacokinetic profiles. The strategic methylation at the N1 position locks the heterocycle into a single tautomeric state. This ensures that the N2 nitrogen consistently acts as a highly directional hydrogen-bond acceptor[2].

-

The β -Amino Amide Backbone: Unlike α -amino acids, β -amino acids are highly resistant to degradation by ubiquitous mammalian proteases. The terminal primary amide acts as a dual hydrogen-bond donor/acceptor, crucial for interacting with polar residues in target active sites[1].

Quantitative Physicochemical Profile

The following table summarizes the theoretical physicochemical properties that make this molecule an ideal lead-like building block:

| Property | Value | Pharmacological Implication / Causality |

| Molecular Weight | 168.20 g/mol | Highly ligand-efficient; provides a low-molecular-weight anchor that leaves ample room for further synthetic elaboration without violating Lipinski's Rule of 5. |

| LogP (Calculated) | ~ -0.2 to 0.5 | The hydrophilic nature ensures excellent aqueous solubility, a critical parameter for oral dosing and formulation stability. |

| Topological Polar Surface Area | ~ 85 Ų | Optimal for gastrointestinal absorption but sufficiently high to restrict blood-brain barrier (BBB) penetration, minimizing CNS off-target effects. |

| Hydrogen Bond Donors | 4 | Two from the primary amine (-NH2) and two from the primary amide (-CONH2). Facilitates robust anchoring in aqueous biological pockets. |

| Hydrogen Bond Acceptors | 3 | Amine N, Amide O, and Pyrazole N2. |

| Rotatable Bonds | 3 | Provides necessary conformational flexibility to induce-fit into target binding sites (e.g., the S1 and S2 pockets of DPP-4). |

Part 2: Stereochemical Imperatives and Target Engagement

The biological efficacy of β -amino amides is almost entirely dictated by their absolute configuration. The (3S) enantiomer is typically required for optimal spatial alignment within the chiral environment of target enzymes like DPP-4[3].

Cahn-Ingold-Prelog (CIP) Priority Assignment

The stereocenter at C3 is assigned the (S) configuration based on the following rigorous CIP priority sequence:

-

-NH₂ (Priority 1): Nitrogen (atomic number 7) takes immediate precedence over the carbon atoms.

-

-1-methyl-1H-pyrazol-3-yl (Priority 2): The C3 carbon of the pyrazole ring is bonded to (N, N, C) due to the double bond to N2.

-

-CH₂CONH₂ (Priority 3): The methylene carbon is bonded to (C, H, H). Since Nitrogen > Carbon, the pyrazole ring takes priority over the amide chain.

-

-H (Priority 4): Hydrogen is the lowest priority. With the hydrogen atom oriented away from the viewer (dashed wedge), the sequence 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) absolute configuration.

Target Interaction Pathway (Visualization)

When utilized as a pharmacophore for DPP-4 inhibition, the (3S) configuration ensures that the primary amine forms a critical salt bridge with the Glu205/Glu206 residues, while the pyrazole ring optimally occupies the hydrophobic S1 pocket[1].

Caption: Mechanistic binding pathway of the (3S)-beta-amino amide pharmacophore within the DPP-4 active site.

Part 3: Enantioselective Synthesis Methodology

Traditional resolution of racemic mixtures fundamentally wastes 50% of the synthesized material. To achieve a self-validating, highly efficient synthesis, Transition-Metal Catalyzed Asymmetric Hydrogenation of a prochiral β -enamino amide is the industry standard[4].

Causality of the Catalyst System

The use of a Rhodium(I) complex paired with a C2 -symmetric chiral bisphosphine ligand (e.g., (R,R) -DuPhos or Josiphos) creates a highly restrictive chiral pocket. When the prochiral enamine coordinates to the Rh center, steric repulsion between the substrate and the ligand's bulky substituents forces the substrate to bind exclusively via its Re face. The subsequent stereospecific hydride transfer guarantees the (3S) configuration with >99% enantiomeric excess (ee)[4].

Step-by-Step Experimental Protocol

-

Precursor Preparation: Synthesize the prochiral precursor, (Z)-3-amino-3-(1-methyl-1H-pyrazol-3-yl)acrylamide, via the condensation of 1-methyl-1H-pyrazole-3-carbonitrile with an appropriate enolate equivalent, followed by amidation.

-

Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2]BF4 (1.0 mol%) and (R,R) -Josiphos (1.1 mol%) in rigorously degassed anhydrous methanol. Stir for 30 minutes to form the active pre-catalyst complex.

-

Asymmetric Hydrogenation:

-

Transfer the enamino amide substrate and the catalyst solution into a high-pressure stainless-steel autoclave.

-

Purge the vessel three times with hydrogen gas.

-

Pressurize to 50 bar H2 and heat to 50 °C with vigorous stirring (1000 rpm) for 12–18 hours.

-

-

Workup and Isolation: Vent the hydrogen safely. Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from an isopropanol/heptane mixture to yield the pure (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

Part 4: Analytical Validation via Self-Validating Systems

To ensure scientific integrity, the stereochemical outcome must be proven, not assumed. Mosher's Amide Analysis is the gold-standard NMR-based self-validating system for determining the absolute configuration of chiral amines[5][6].

Causality of Mosher's Method

By derivatizing the chiral amine with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), two diastereomeric amides are formed. In solution, the MTPA group adopts a rigid conformation where its phenyl ring projects a magnetic shielding cone over one side of the molecule. Protons residing on the same side as the phenyl ring experience an upfield shift in the 1H NMR spectrum. By calculating the chemical shift difference ( Δδ=δS−δR ), the spatial arrangement of substituents around the chiral center is unambiguously mapped[7].

Step-by-Step Mosher's Derivatization Protocol

-

Sample Division: Weigh two 5.0 mg aliquots of the synthesized (3S)-amine into separate, dry 5 mL vials.

-

Derivatization:

-

To Vial A, add 1.5 equivalents of (R)-MTPA chloride, 2.0 equivalents of anhydrous pyridine, and 0.5 mL of deuterated chloroform ( CDCl3 ).

-

To Vial B, add 1.5 equivalents of (S)-MTPA chloride, 2.0 equivalents of anhydrous pyridine, and 0.5 mL of CDCl3 .

-

-

Reaction: Stir both vials at room temperature for 2 hours to ensure complete conversion to the respective (S)-MTPA amide (from R-chloride) and (R)-MTPA amide (from S-chloride).

-

NMR Acquisition: Transfer the contents to NMR tubes and acquire high-resolution 1H NMR spectra (minimum 400 MHz) for both samples.

-

Data Analysis & Validation:

-

Assign the chemical shifts ( δ ) for the pyrazole protons and the methylene ( CH2 ) protons in both spectra.

-

Calculate Δδ=δS−δR for each proton group.

-

Validation: For the (3S) configuration, the pyrazole protons will exhibit positive Δδ values (shielded in the R-amide), while the methylene protons will exhibit negative Δδ values (shielded in the S-amide). This internal mathematical check makes the protocol a self-validating system[7].

-

References

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at:[Link]

-

Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy. Modified Mosher's Method. Journal of Synthetic Organic Chemistry, Japan. Available at:[Link]

-

Enantioselective Synthesis of β -amino acids: A Review. Med chem (Hilaris Publisher). Available at:[Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed Central (PMC). Available at:[Link]

-

Stereochemical insights into β -amino-N-acylhydrazones and their impact on DPP-4 inhibition. PubMed Central (PMC). Available at:[Link]

-

Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors. ChEMBL - EMBL-EBI. Available at:[Link]

Sources

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV... - ChEMBL [ebi.ac.uk]

- 3. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 6. Sci-Hub: are you are robot? [sci-hub.sg]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Pharmacokinetics of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide In Vitro: A Comprehensive Technical Guide

Executive Summary

In early-stage drug discovery, the rigorous in vitro pharmacokinetic (PK) profiling of novel building blocks is critical for predicting in vivo absorption, distribution, metabolism, and excretion (ADME). The compound (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (CAS: 1841639-82-4) is a highly functionalized chiral building block[1]. It features a β -amino amide scaffold—a privileged pharmacophore fundamentally responsible for the clinical success of dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin[2],[3].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, causality-driven framework for evaluating the in vitro pharmacokinetics of this specific molecule. By understanding the physicochemical liabilities of its primary amine and pyrazole motifs, we can deploy self-validating experimental protocols to accurately map its metabolic stability and intestinal permeability.

Physicochemical Profiling & Theoretical ADME

Before initiating in vitro assays, we must establish the theoretical ADME profile based on the compound's structural determinants. The molecule contains three critical functional groups that dictate its pharmacokinetic behavior:

-

The Primary Amine ( β -position): The primary amine is highly basic (estimated pKa ~9.0–9.5). At a physiological pH of 7.4, this moiety will be >99% protonated[4]. While this guarantees excellent aqueous solubility, the resulting positive charge severely restricts passive transcellular diffusion across lipophilic biological membranes.

-

The Amide Terminus: Acting as both a hydrogen bond donor and acceptor, the amide contributes to a high Polar Surface Area (PSA). While stable against non-enzymatic degradation, it may be subject to hydrolysis by ubiquitous tissue amidases.

-

The 1-Methyl-1H-Pyrazole Ring: This electron-rich heteroaromatic ring provides a specific vector for target binding but serves as a potential soft spot for Phase I oxidative metabolism (e.g., CYP-mediated N-demethylation).

Table 1: Predicted Physicochemical & In Vitro PK Parameters

| Parameter | Predicted Classification | Mechanistic Rationale |

| Aqueous Solubility | High (>100 μ M) | Driven by the protonated primary amine and high PSA of the amide group. |

| Passive Permeability | Low ( Papp < 2.0 ×10−6 cm/s) | The positive charge at pH 7.4 prevents partitioning into the enterocyte lipid bilayer. |

| Metabolic Stability | Moderate to High | Steric hindrance around the chiral β -carbon protects against rapid deamination[2]. |

| Plasma Protein Binding | Low (< 40% bound) | Highly polar, positively charged small molecules typically exhibit weak affinity for human serum albumin. |

In Vitro Pharmacokinetic Workflows & Logic

To transition from theoretical predictions to empirical data, we utilize a standardized in vitro screening cascade.

Figure 1: Standard in vitro pharmacokinetic screening cascade for beta-amino amide lead compounds.

Hepatic Metabolic Stability

The liver is the primary organ responsible for the clearance of xenobiotics via Cytochrome P450 (CYP) enzymes[5]. Evaluating the metabolic stability of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide using liver microsomes allows us to calculate the intrinsic clearance ( CLint ) and predict in vivo hepatic clearance[5],[6].

Figure 2: Putative in vitro biotransformation pathways for the primary amine and pyrazole motifs.

Intestinal Permeability (Caco-2)

Because the compound is highly polar, its oral bioavailability is a primary concern. The7, derived from human colon carcinoma, is the industry gold standard for predicting human intestinal absorption[7],[8]. By measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical), we can determine if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp), which is common for protonated amines[9],[10].

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), the following protocols are designed with internal causality checks.

Protocol 1: High-Throughput Hepatic Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint ) of the compound.

-

Preparation: Thaw pooled human or rat liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 [11].

-

Causality Check: MgCl2 is strictly required as a cofactor for the enzymatic stability of the CYP450 complex.

-

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Add the test compound to a final concentration of 1 μ M.

-

Causality Check: Maintaining a low substrate concentration (1 μ M) ensures the reaction operates under first-order kinetics ( [S]≪Km ), preventing enzyme saturation and allowing for accurate half-life calculation[6].

-

-

Cofactor Addition: Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality Check: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor[11].

-

-

Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 μ L aliquot into a crash plate containing 150 μ L of ice-cold acetonitrile spiked with an internal standard.

-

Causality Check: Acetonitrile instantly denatures the metabolic enzymes, halting the reaction at the exact time point, while precipitating proteins to yield a clean supernatant for LC-MS/MS.

-

-

Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses transcellular absorption and active efflux.

-

Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter membranes in 96-well Transwell plates. Culture the cells for 18–22 days[7],[9].

-

Barrier Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 [10].

-

Causality Check: High TEER confirms that the tight junctions are fully formed. If TEER is low, the compound will leak paracellularly, artificially inflating the apparent permeability ( Papp )[10].

-

-

Dosing (Bidirectional):

-

Apical to Basolateral (A-B): Add 10 μ M of the compound to the apical chamber (pH 6.5). Add blank HBSS buffer (pH 7.4) to the basolateral chamber[9].

-

Basolateral to Apical (B-A): Reverse the setup to measure efflux.

-

-

Incubation: Incubate the plates at 37°C for 120 minutes on a rotary shaker at 60 rpm[9],[12].

-

Causality Check: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can otherwise act as an artificial barrier to diffusion.

-

-

Analysis & Calculation: Quantify the compound in the receiver chambers via LC-MS/MS. Calculate the Efflux Ratio (ER).

Table 2: Caco-2 Permeability Interpretation Matrix

| Papp (A-to-B) [ 10−6 cm/s] | Efflux Ratio (B-A / A-B) | Clinical Absorption Prediction |

| < 2.0 | < 2.0 | Poor passive absorption; potential paracellular route[8]. |

| < 2.0 | > 2.0 | Poor absorption; active efflux (e.g., P-gp/BCRP substrate)[9]. |

| 2.0 – 10.0 | < 2.0 | Moderate absorption; acceptable for highly soluble drugs. |

| > 10.0 | < 2.0 | High absorption; likely complete oral bioavailability[8]. |

References

- Title: 1841639-82-4 | (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)

- Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: PMC / ACS URL

- Title: Antidiabetic agents: past, present and future Source: Future Medicinal Chemistry - Ovid URL

- Title: Medicinal Chemistry (DPP-4 inhibitor with beta-amino amide scaffold)

- Title: Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension Source: Springer Protocols URL

- Title: In Vitro Metabolic Stability and Permeability of Gymnemagenin Source: Thieme Connect URL

- Title: Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

- Title: Caco-2 Permeability Assay Source: Evotec URL

- Title: Caco-2 Permeability Assay Source: Creative Bioarray URL

- Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements Source: PMC URL

- Title: Use of a Caco-2 permeability assay to evaluate the effects of medicines on P-glycoprotein Source: PMC URL

- Title: Caco-2 cell permeability assay for drug absorption Source: SlideShare URL

Sources

- 1. 1841639-82-4|(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide|BLD Pharm [bldpharm.com]

- 2. From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. ovid.com [ovid.com]

- 5. Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension | Springer Nature Experiments [experiments.springernature.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Caco-2 cell permeability assay for drug absorption | PPTX [slideshare.net]

Biological activity of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide derivatives

An In-Depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide explores the therapeutic potential of a specific, yet underexplored, class of pyrazole derivatives: (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide and its analogs. While direct biological data for this exact scaffold are not prevalent in public literature, its structural architecture, featuring a chiral β-amino acid amide linked to a substituted pyrazole, strongly suggests a promising profile for targeted enzyme inhibition. This whitepaper synthesizes established principles of medicinal chemistry and enzymology to build a robust scientific rationale for investigating these derivatives as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes mellitus (T2DM). We will dissect the molecular rationale, propose a comprehensive validation workflow, and provide detailed experimental protocols for researchers and drug development professionals.

Part 1: The Scientific Rationale - Targeting Dipeptidyl Peptidase-4 (DPP-4)

The management of T2DM has been significantly advanced by the development of therapies that modulate the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1), are gut-derived hormones that enhance glucose-dependent insulin secretion.[3] However, the therapeutic action of endogenous GLP-1 is fleeting, as it is rapidly inactivated—within minutes—by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[4]

DPP-4 accomplishes this by cleaving the N-terminal dipeptide from GLP-1, rendering it inactive.[4] Therefore, inhibiting DPP-4 preserves the circulating levels of active GLP-1, leading to amplified insulin release and suppressed glucagon secretion in a glucose-dependent manner. This mechanism makes DPP-4 inhibition a highly validated and effective therapeutic strategy for improving glycemic control in patients with T2DM.[5]

The causality behind this choice of target is compelling: by inhibiting the inhibitor (DPP-4) of an insulin-promoting peptide (GLP-1), we can restore a key physiological pathway for glucose regulation.

Part 2: Structural Analysis and Design Hypothesis for the Target Scaffold

The therapeutic potential of any new chemical entity is encoded in its structure. The (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold possesses distinct features that align remarkably well with the known pharmacophore for DPP-4 inhibition. The DPP-4 active site is broadly characterized by two main pockets, S1 and S2, which our target molecule is well-suited to occupy.[3][6]

-

The S1 Pocket Interaction: The S1 pocket is characterized by a critical salt bridge interaction with negatively charged residues, primarily Glu205 and Glu206.[7] The primary amino group of our scaffold, positioned on a chiral center, is hypothesized to be the key interacting moiety, mimicking the N-terminus of natural peptide substrates. This interaction is foundational for anchoring the inhibitor within the active site.

-

The Pyrazole Ring as the S2 Pocket Ligand: The 1-methyl-1H-pyrazol-3-yl group serves as an ideal scaffold for occupying the hydrophobic S2 pocket. Structure-activity relationship (SAR) studies on other pyrazole-based inhibitors have shown that substitutions on this ring can dramatically influence potency.[4][7] For instance, the introduction of halogen atoms or other lipophilic groups can enhance van der Waals and cation-π interactions with key residues like Tyr666.[7]

-

The Propanamide Backbone: The propanamide linker provides the correct spacing and conformational flexibility to position the amino group and the pyrazole ring optimally within the S1 and S2 pockets, respectively. Further derivatization of the terminal amide (R-group in the diagram below) can be used to fine-tune physicochemical properties such as solubility and cell permeability, or to explore potential interactions within the S2-extensive subsite.

Quantitative SAR Insights from Analogous Scaffolds

While data for our specific target is unavailable, studies on related pyrazole thiosemicarbazones provide a powerful predictive model for SAR. These studies underscore the importance of substitutions on an aromatic ring attached to the pyrazole core, which serves as a surrogate for our pyrazole's position in the S2 pocket.

| Compound ID | Pyrazole-Attached Moiety | DPP-4 Inhibition IC₅₀ (nM)[7] | Key Insight |

| Sitagliptin | (Reference Drug) | 4.380 ± 0.319 | Potent, non-covalent reference inhibitor. |

| 2f | 4-Bromobenzylidene | 1.266 ± 0.264 | Large, polarizable halogen significantly enhances potency over reference. |

| 2g | 4-(Trifluoromethyl)benzylidene | 4.775 ± 0.296 | Strong electron-withdrawing group maintains high potency, comparable to reference. |

| 2o | Biphenyl-4-ylmethylene | 18.061 ± 0.311 | Bulky hydrophobic group shows good, but reduced, potency. |

| 2k | 4-(Methylthio)benzylidene | 22.671 ± 0.301 | Sulfur-containing group provides moderate activity. |

| 2i | 4-Methoxybenzylidene | 43.312 ± 0.372 | Electron-donating group leads to a significant drop in activity. |

This data strongly supports the hypothesis that modifying the pyrazole ring and its substituents is a viable strategy for optimizing the biological activity of the (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold.

Part 3: Proposed Experimental Workflow for Scaffold Validation

A rigorous, self-validating experimental cascade is essential to test our design hypothesis. The workflow is designed to move from broad, high-throughput primary screening to more complex, lower-throughput assays that provide mechanistic and pharmacokinetic insights.

Detailed Experimental Protocols

This is a proposed, generalized protocol based on standard organic chemistry principles, as a specific synthesis for the target molecule was not found in the searched literature.

-

Step A: Amide Coupling.

-

To a solution of (3S)-3-Boc-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., ammonia for the primary propanamide, 1.2 eq) to the reaction mixture.

-

Allow the reaction to proceed for 12-18 hours at room temperature. Monitor by TLC or LC-MS.

-

Filter the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica, EtOAc/Hexanes gradient) to yield the Boc-protected derivative.

-

-

Step B: Deprotection.

-

Dissolve the purified Boc-protected intermediate in a 4M HCl solution in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Evaporate the solvent under reduced pressure to yield the final (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide derivative as its hydrochloride salt.

-

This protocol is a self-validating system; the inclusion of a known inhibitor like Sitagliptin provides a constant benchmark for assay performance and data reliability.

-

Materials:

-

Human recombinant DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA.

-

Test compounds and reference inhibitor (Sitagliptin) dissolved in DMSO.

-

384-well black, flat-bottom plates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm).

-

-

Procedure:

-

Prepare a serial dilution of test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

-

In the 384-well plate, add 2 µL of the compound solution to each well. Include wells for "no enzyme" (background), "vehicle control" (100% activity, DMSO only), and reference inhibitor controls.

-

Add 20 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the optimal concentration) to all wells except the "no enzyme" blanks.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer).

-

Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

-

Measure the fluorescence kinetically every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic read).

-

Subtract the background from all wells.

-

Calculate the percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle)).

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide scaffold represents a compelling starting point for the development of novel DPP-4 inhibitors. The structural rationale, supported by SAR data from analogous pyrazole series, provides a strong foundation for the hypothesis that these derivatives can effectively target the DPP-4 active site. The proposed experimental workflow offers a clear and robust pathway to validate this hypothesis, from initial synthesis and primary screening to detailed mechanistic and cellular characterization.

Future work should focus on a systematic exploration of the chemical space around this scaffold. Key areas for optimization include:

-

Pyrazole Substitution: Synthesizing analogs with various electron-withdrawing and lipophilic groups (e.g., halogens, CF₃) at the 4- and 5-positions of the pyrazole ring to maximize potency in the S2 pocket.

-

Amide Derivatization: Exploring a diverse range of secondary and tertiary amides on the propanamide tail to enhance pharmacokinetic properties and probe the S2-extensive subsite.

-

Stereochemistry: While the (3S) stereochemistry is proposed based on known DPP-4 inhibitors, the synthesis and evaluation of the (3R) enantiomer would be crucial to confirm stereospecific binding and activity.

By pursuing this structured, hypothesis-driven approach, researchers can efficiently evaluate and optimize this promising class of molecules, potentially leading to the discovery of new therapeutic agents for type 2 diabetes.

References

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information. Available at: [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. MDPI. Available at: [Link]

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides. PubMed. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

-

Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. mdpi.com [mdpi.com]

Application Note: Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Chiral β -amino amides are privileged pharmacophores, frequently serving as the structural core for dipeptidyl peptidase-4 (DPP-4) inhibitors and other targeted therapeutics. The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide requires strict stereocontrol at the C3 position.

To achieve high enantiomeric excess (ee) and scalability, this protocol leverages Ellman’s sulfinamide chemistry . By condensing 1-methyl-1H-pyrazole-3-carbaldehyde with (R) -tert-butanesulfinamide, we generate a chiral imine. A highly diastereoselective titanium-mediated Reformatsky-type enolate addition establishes the (S) -stereocenter . Subsequent amidation and acidic cleavage of the auxiliary yield the target free base .

Fig 1. Step-by-step synthetic workflow for the target β-amino amide.

Mechanistic Insights: Stereocontrol via Titanium Enolates

The critical step in this workflow is the enolate addition (Step 2). Using a lithium enolate alone often results in poor diastereoselectivity due to an open transition state. By transmetalating the lithium enolate with chlorotitanium triisopropoxide ( ClTi(OiPr)3 ), the titanium coordinates tightly to both the enolate oxygen and the sulfinyl oxygen of the imine.

This coordination forces the reaction through a highly ordered, rigid Zimmerman-Traxler six-membered transition state. The bulky tert-butyl group on the (R) -sulfinamide auxiliary sterically blocks the Si-face of the imine, directing the nucleophilic attack exclusively to the Re-face, thereby establishing the (S) -configuration at the newly formed chiral center.

Fig 2. Stereochemical logic of the Ti-mediated enolate addition.

Experimental Protocols & Self-Validating Controls

Step 1: Synthesis of the Chiral Sulfinyl Imine

Causality: Titanium(IV) ethoxide acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the condensation equilibrium forward without requiring Dean-Stark conditions.

-

In an oven-dried flask under N2 , dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 mmol) and (R) -(+)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (30 mL).

-

Add Ti(OEt)4 (20.0 mmol) dropwise at room temperature. Stir for 12 hours.

-

Workup: Pour the mixture into an equal volume of saturated aqueous NaCl while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Wash the pad with EtOAc (3 × 50 mL).

-

Separate the organic layer, dry over Na2SO4 , and concentrate to yield the imine.

-

Self-Validation Check: Monitor via 1H NMR. The aldehyde proton signal ( ∼ 9.9 ppm) should completely disappear, replaced by a characteristic imine CH=N singlet at ∼ 8.5 ppm.

Step 2: Diastereoselective Titanium Enolate Addition

Causality: Transmetalation locks the enolate geometry, ensuring high diastereomeric excess (de).

-

Cool a solution of diisopropylamine (22.0 mmol) in anhydrous THF (40 mL) to -78 °C. Add n-BuLi (21.0 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

-

Add ethyl acetate (20.0 mmol) dropwise at -78 °C. Stir for 30 min.

-

Add a solution of ClTi(OiPr)3 (22.0 mmol) in THF (10 mL) dropwise. Stir for 45 min to ensure complete transmetalation to the titanium enolate.

-

Slowly add the chiral imine from Step 1 (10.0 mmol) in THF (10 mL). Maintain at -78 °C for 4 hours.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL) at -78 °C, then warm to room temperature. Filter through Celite, extract with EtOAc, dry, and concentrate. Purify via flash chromatography.

-

Self-Validation Check: 1H NMR will show the disappearance of the imine proton ( ∼ 8.5 ppm) and the emergence of a chiral methine multiplet ( CH-NH ) at ∼ 4.8 ppm. Diastereotopic methylene protons ( CH2 ) will appear as distinct doublet of doublets around 2.8–3.0 ppm.

Step 3: Amidation of the Ester

Causality: Direct ammonolysis of the unhindered ethyl ester is highly efficient and leaves the sulfinamide auxiliary intact.

-

Dissolve the purified β -amino ester (8.0 mmol) in 7N NH3 in methanol (40 mL).

-

Seal the reaction vessel and heat to 50 °C for 24 hours.

-

Workup: Cool to room temperature and concentrate under reduced pressure to yield the β -amino amide intermediate. No further purification is typically required.

Step 4: Acidic Deprotection

Causality: The sulfinyl group is highly sensitive to acidic conditions, allowing for selective cleavage without hydrolyzing the primary amide or disrupting the pyrazole ring.

-

Dissolve the intermediate from Step 3 (7.5 mmol) in methanol (15 mL).

-

Add 4M HCl in dioxane (15 mL) dropwise at room temperature. Stir for 1 hour.

-

Workup: Concentrate the mixture to dryness. Partition the residue between water (20 mL) and dichloromethane (20 mL) to extract organic impurities.

-

Basify the aqueous layer to pH 10 using solid Na2CO3 . Extract the free base with 10% isopropanol in chloroform (4 × 30 mL). Dry over Na2SO4 and concentrate to yield the pure (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

-

Self-Validation Check: 1H NMR will confirm the complete disappearance of the massive 9-proton tert-butyl singlet at ∼ 1.2 ppm.

Quantitative Data Summary

StepTransformationKey Reagents & ConditionsExpected YieldStereochemical Purity1Imine Condensation (R) t -BuSONH 2 , Ti(OEt) 4 , THF, rt, 12h85 – 90%>98% purity2Enolate AdditionEtOAc, LDA, ClTi(O i Pr) 3 , THF, -78°C, 4h75 – 82%>95% de3Amidation7N NH 3 /MeOH, Sealed Tube, 50°C, 24h88 – 92%>95% de4Deprotection4M HCl/dioxane, MeOH, rt, 1h90 – 95%>99% ee (post-cryst.)

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research, 35(11), 984-995.[Link] [1]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of β-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link] [2]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link] [3]

Application Notes & Protocols for the Solubilization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in DMSO

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in dimethyl sulfoxide (DMSO). The protocols herein are designed to ensure compound integrity, maximize solubility, and promote experimental reproducibility. We delve into the critical aspects of solvent handling, stock solution preparation, solubility optimization, and long-term stability assessment. By explaining the causality behind each procedural step, this guide equips the user with the necessary framework to generate reliable and consistent results for downstream applications.

Introduction: Understanding the Compound and Solvent

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide belongs to a class of heterocyclic compounds containing a pyrazole ring, an amino group, and a propanamide backbone.[1][2] Such structures often possess unique biological activities, making them valuable in pharmaceutical research.[1] The presence of multiple polar functional groups capable of hydrogen bonding suggests a degree of polarity.

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a broad spectrum of chemical entities, making it a near-universal solvent in drug discovery.[3][4] However, its utility is coupled with specific challenges that must be meticulously managed to ensure data integrity. The most significant of these is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[5][6][7][8] Water contamination can compromise compound stability through hydrolysis and reduce the solubilizing power of DMSO.[5] Therefore, adherence to strict protocols for handling both the compound and the solvent is paramount.

Materials and Equipment

Proper preparation begins with high-quality materials and calibrated equipment. The following table summarizes the necessary components for the successful execution of these protocols.

| Category | Item | Recommended Specifications & Rationale |

| Compound | (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide | Solid, crystalline powder of high purity (>98% confirmed by HPLC). Purity is essential for accurate concentration calculations.[9] |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, spectrophotometric, or GC grade (CAS No. 67-68-5).[8] Using anhydrous grade minimizes water contamination, which can cause compound degradation. |

| Labware | Sterile Microcentrifuge Tubes | Polypropylene, 1.5 mL or 2.0 mL. For stock solution preparation and aliquoting. |

| Pipettes & Sterile Filter Tips | Calibrated P1000, P200, P20. Essential for accurate volume dispensing. Filter tips prevent cross-contamination. | |

| Glass Vials | Amber or clear glass vials with PTFE-lined caps. Amber vials are preferred to protect light-sensitive compounds. | |

| Equipment | Analytical Balance | Calibrated, with a readability of at least 0.1 mg. For accurate weighing of the compound. |

| Vortex Mixer | For thorough mixing of the solution. | |

| Water Bath Sonicator | To provide mechanical energy to aid in the dissolution of poorly soluble compounds.[3] | |

| Water Bath/Heater Block | For gentle warming to enhance solubility. Must be used cautiously as heat can degrade compounds.[3] | |

| Centrifuge | To spin down powder before opening tubes and to pellet any undissolved material. | |

| Environment | Low-Humidity Environment | A glove box with an inert atmosphere (e.g., nitrogen or argon) or a desiccator is recommended for handling anhydrous DMSO and preparing solutions.[10] |

Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol details the standard procedure for preparing a high-concentration primary stock solution. A 10 mM concentration is a common starting point for many in vitro assays.[9]

Pre-computation

Before entering the lab, calculate the required mass of the compound and volume of DMSO.

-

Molecular Weight (MW) of C8H14N4O: 182.22 g/mol

-

Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [MW ( g/mol )] / 1000

-

Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 10 mM x 1 mL x 182.22 g/mol / 1000 = 1.82 mg

Step-by-Step Procedure

-

Prepare Workspace: Ensure the workspace is clean. If possible, perform steps 3-5 in a low-humidity environment.

-

Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 1.82 mg) of the compound directly into the tube.

-

Add Solvent: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube.

-

Initial Dissolution: Tightly cap the tube and vortex at medium speed for 2 minutes.[3] Visually inspect the solution against a light source to check for undissolved particulates.

-

Assisted Dissolution (If Necessary): If the compound is not fully dissolved, proceed with one or both of the following methods:

-

Final Check & Documentation: Once the solution is clear, briefly centrifuge the tube to ensure no material remains on the cap or sides. Label the primary stock tube clearly with the compound name, concentration, solvent, and preparation date.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[3][11][12] Store the primary stock and all aliquots at -20°C or -80°C, protected from light.[3][11]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a primary DMSO stock solution.

Protocol II: Empirical Determination of Compound Stability

It is critical to validate the stability of the compound in DMSO under your specific storage conditions.[5][11] This protocol provides a framework for a long-term stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Design

-

Objective: To determine the percentage of the parent compound remaining over time under various storage conditions.[11]

-

Method: HPLC-UV or LC-MS is used to quantify the parent compound relative to its initial concentration at Time 0.[5]

-

Conditions to Test:

-

Temperature: -80°C, -20°C, 4°C, and Room Temperature (RT).

-

Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A typical cycle involves freezing at -20°C for >12 hours followed by thawing at room temperature.[5]

-

-

Time Points: T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months.

Step-by-Step Procedure

-

Prepare Master Stock: Prepare a fresh, large-volume 10 mM stock solution of the compound in anhydrous DMSO as described in Protocol I.

-

Initial Analysis (Time 0): Immediately after preparation, remove an aliquot. Prepare a sample for analysis by diluting it to a suitable concentration (e.g., 10-50 µM) in the mobile phase. Inject this sample into the HPLC/LC-MS system. The peak area of the parent compound at this time point serves as the 100% reference.[11]

-

Sample Storage: Aliquot the remaining stock solution into numerous tubes. Store triplicate sets of aliquots for each condition and time point.

-

Time-Point Analysis: At each designated time point, retrieve the appropriate triplicate samples from storage. Allow them to equilibrate to room temperature before preparing them for analysis in the same manner as the T=0 sample.

-

Data Analysis:

-

Calculate the average peak area of the parent compound from the triplicate injections at each time point.

-

Determine the percent remaining using the formula: % Remaining = (Avg. Peak Area at Time X / Avg. Peak Area at Time 0) x 100

-

Plot the % remaining versus time for each storage condition. A compound is often considered stable if the percentage remaining is >90%.

-

Analyze chromatograms for the appearance of new peaks, which may indicate degradation products.[5]

-

Workflow for Stability Assessment

Caption: Experimental workflow for assessing compound stability in DMSO.

Best Practices for Downstream Use

When using the DMSO stock solution in biological assays, particularly cell-based assays, preventing precipitation and minimizing cytotoxicity are the primary goals.

-

Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[3][9]

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent effects.[3]

-

Dilution Strategy: Compound precipitation upon dilution into aqueous buffers is a common problem.[13] To mitigate this, perform serial dilutions in 100% DMSO first to get closer to the final desired concentration. The final dilution step should be a large-volume jump into the aqueous assay medium with vigorous mixing. For example, add 1 µL of a 100X DMSO stock to 99 µL of assay buffer.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Compound will not dissolve. | Insufficient solvent power; compound has low solubility. | Try sonication and/or gentle warming (up to 37°C).[3] If unsuccessful, a lower stock concentration may be necessary. |

| Compound precipitates upon dilution in aqueous buffer. | The compound is "crashing out" of solution as solvent polarity changes. | Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[13] Adding the DMSO stock to the buffer dropwise while vortexing can also help. |

| Inconsistent assay results over time. | Compound degradation in DMSO stock. | Prepare fresh stock solutions. Confirm stability using Protocol II. Always use single-use aliquots to avoid freeze-thaw cycles.[3][11] |

| High background or cell death in assays. | DMSO concentration is too high. | Ensure the final DMSO concentration in the assay is non-toxic for your specific cell line (typically <0.1%). Always run a vehicle control.[3][9] |

References

- BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

- BenchChem. (2025). Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide. Benchchem.

- BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. Benchchem.

- International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques.

- Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide.

- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Dimethyl Sulfoxide (DMSO).

- Smolecule. (2024). 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide.

- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

- Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre.

- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.

- Kozma, E., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO).

- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

- BenchChem. (2025).

- Kozlowski, K. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.

- gChem. (n.d.). Dimethyl Sulfoxide (DMSO).

- EvitaChem. (n.d.). Buy 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one.

- BLDpharm. (n.d.). (3R)-3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide.

Sources

- 1. Buy 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide [smolecule.com]

- 2. evitachem.com [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uwm.edu [uwm.edu]

- 8. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In vivo dosing guidelines for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Title: In Vivo Dosing and Pharmacological Profiling Guidelines for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Introduction & Scientific Rationale

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (CAS: 1841639-82-4)[1] is a highly specific chiral β -amino amide building block and pharmacophore. The β -amino amide motif is the critical structural determinant in several blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) used in the management of type 2 diabetes[2]. The primary amine dictates binding affinity to the active site of target peptidases or kinases, while the 1-methylpyrazole ring modulates lipophilicity and metabolic stability.

This application note provides a comprehensive, self-validating protocol for the preclinical in vivo formulation, dosing, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of this compound in murine models.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: The molecule possesses a basic primary amine (estimated pKa ~8.5–9.0) and a moderately polar pyrazole ring. While it is highly soluble in acidic aqueous media, it requires specific co-solvents to prevent precipitation at physiological pH during systemic circulation.

-

Intravenous (IV) Formulation: To ensure complete dissolution and prevent micro-emboli upon injection, a co-solvent system of 10% DMSO and 40% PEG400 in sterile saline is recommended[3]. PEG400 acts as a powerful solubilizer for the pyrazole moiety.

-

Oral (PO) Formulation: For gastric delivery, a suspension in 0.5% Methylcellulose (MC) with 0.1% Tween 80 is optimal. Tween 80 acts as a wetting agent for the hydrophobic regions of the molecule, ensuring uniform dispersion and preventing aggregation in the GI tract[4].

Crucial Analytical Caveat (Self-Validation): Excipients like PEG400 and Tween 80 are notorious for causing severe ion suppression (up to 50-80%) in early-eluting fractions during LC-MS/MS bioanalysis[4]. To build a self-validating analytical system, researchers must use a stable-isotope-labeled internal standard (SIL-IS) that co-elutes exactly with the analyte. This dynamically corrects for the vehicle-induced matrix effect, ensuring PK data trustworthiness.

In Vivo Dosing Protocols (Murine Model)

Note: Ethical compliance with IACUC guidelines is assumed. Procedures are optimized for C57BL/6 mice (8-10 weeks).

Protocol A: Intravenous (IV) Administration

-

Preparation: Dissolve the compound in DMSO (10% final volume). Vortex until completely clear. Add PEG400 (40% final volume) and vortex again. Slowly add 0.9% sterile saline (50% final volume) while stirring continuously.

-

Validation: Filter the solution through a 0.22 µm PTFE syringe filter. Visually inspect the filtrate against a dark background for Tyndall scattering (which would indicate unwanted nanoprecipitation).

-

Dosing: Warm the mouse under a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

-

Injection: Administer at a dose of 2.0 mg/kg using a 27G needle. The injection volume should not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse). Administer as a slow bolus over 15-20 seconds to prevent acute cardiovascular shock.

Protocol B: Oral Gavage (PO) Administration

-

Preparation: Grind the compound using an agate mortar. Wet the powder with 0.1% Tween 80. Gradually add 0.5% Methylcellulose solution while triturating to achieve a homogenous suspension (Target dose: 10.0 mg/kg).

-

Dosing: Secure the mouse by the scruff to align the esophagus. Insert a 20G reusable stainless-steel feeding needle (with a ball tip) over the tongue and gently down the esophagus.

-

Injection: Administer a volume of 10 mL/kg (e.g., 200 µL for a 20g mouse). Monitor the animal immediately for signs of aspiration (e.g., gasping, distress).

Pharmacokinetic & Pharmacodynamic (PK/PD) Workflow

-

Blood Sampling: Collect 50 µL of blood via submandibular bleed or tail snip at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing (Self-Validation): Collect blood into K2EDTA tubes containing a commercial DPP-4 inhibitor cocktail. This is a critical self-validating step: if you are assessing endogenous GLP-1 levels as a PD biomarker, you must prevent ex vivo degradation of the peptide by endogenous enzymes immediately upon blood draw[5]. Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma.

-

PD Assay: Quantify active GLP-1 (7-36) amide using a high-sensitivity ELISA to confirm the downstream physiological efficacy of the β -amino amide target engagement.

Data Presentation: Expected PK Parameters

The following table outlines the anticipated preclinical PK profile based on the behavior of the β -amino amide structural class[5].

| Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Biological Implication |

| Cmax | 1,200 ng/mL | 850 ng/mL | Rapid absorption due to optimal logD. |

| Tmax | 0.083 h | 1.0 h | Delayed peak in PO reflects gastric emptying. |

| AUC(0-∞) | 2,400 h·ng/mL | 8,400 h·ng/mL | High systemic exposure and stability. |

| Clearance (Cl) | 14 mL/min/kg | N/A | Low hepatic extraction ratio. |

| Vd | 1.8 L/kg | N/A | Extensive tissue distribution beyond plasma. |

| Bioavailability (F%) | N/A | ~70% | Excellent oral bioavailability typical of this scaffold. |

Mandatory Visualization: PK/PD Logical Workflow

In vivo PK/PD workflow for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide evaluation.

References

- Medicinal Chemistry - Ovid (Dipeptidyl peptidase-4 inhibitor with beta-amino amide scaffold: synthesis, SAR and biological evaluation). Source: ovid.com.

- From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck. Source: nih.gov.

- Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Source: nih.gov.

- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Source: mdpi.com.

- CAS:2228701-48-0, 3-Amino-3-(1-ethyl-1H-pyrazol-3-yl... - 毕得医药. Source: bidepharm.com.

Sources

- 1. CAS:2228701-48-0, 3-Amino-3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid-毕得医药 [bidepharm.com]

- 2. From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]

- 4. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

Application Note: (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide in Enantioselective Synthesis and Drug Discovery

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on enantiopure building blocks that impart favorable physicochemical properties while maintaining structural predictability. (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a highly versatile chiral β -amino amide. It combines the proteolytic stability of a β -amino acid backbone with the optimized pharmacokinetic profile of a 1-methyl-1H-pyrazole moiety. This guide details the structural rationale, physicochemical profiling, and self-validating synthetic protocols for incorporating this building block into peptidomimetics and small-molecule inhibitors.

Structural Rationale & Causality in Drug Design

The architectural components of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide are deliberately chosen to solve common liabilities in medicinal chemistry:

-

The 1-Methyl-1H-Pyrazole Bioisostere: Pyrazole rings frequently serve as bioisosteres for phenyl rings or other arenes, significantly improving aqueous solubility and lowering lipophilicity (LogP)[1]. The N-methylation at the 1-position is a critical design choice: it locks the heterocycle into a single tautomeric state, preventing the unpredictable target-binding modes associated with unsubstituted pyrazoles. Furthermore, it blocks N-glucuronidation, providing enhanced metabolic stability against rapid degradation[2].

-

The β -Amino Amide Backbone: Incorporating β -amino acids into therapeutic sequences (foldamers) introduces profound resistance to proteolytic degradation, as mammalian proteases are highly specific to α -amino acid peptide bonds[3]. The terminal primary amide provides a potent hydrogen-bond donor/acceptor pair, frequently utilized to anchor molecules into the hinge region of kinases or the catalytic domains of enzymes like PARP[2].

Physicochemical Profiling

The quantitative structural parameters of the building block are summarized below to assist in Lipinski Rule-of-Five calculations during library design.

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₇H₁₂N₄O | Low molecular weight allows for downstream elaboration. |

| Molecular Weight | 168.20 g/mol | High ligand efficiency (LE) potential. |

| Stereochemistry | (3S) - Enantiopure | Ensures predictable 3D vector projection in binding pockets. |

| H-Bond Donors | 2 | Primary amine (-NH₂) and primary amide (-CONH₂). |

| H-Bond Acceptors | 3 | Carbonyl oxygen, Pyrazole N2, Amine nitrogen. |

| pKa (Estimate) | ~8.5 - 9.0 (Amine) | Protonated at physiological pH; enhances solubility. |

Synthetic Workflow & Downstream Applications

The primary amine and the terminal amide offer orthogonal reactivity vectors. The diagram below illustrates the divergent synthetic pathways utilized to generate distinct classes of therapeutic agents.

Synthetic workflow and downstream applications of the chiral pyrazole building block.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . Each method includes specific In-Process Controls (IPCs) to ensure mechanistic integrity and prevent common synthetic pitfalls, such as epimerization.

Protocol A: Epimerization-Free N-Acylation (Peptide Coupling)

Causality Insight: β -amino acids possess increased steric bulk adjacent to the reacting amine. Standard carbodiimide coupling (e.g., EDC/HOBt) is often too slow, allowing the base in the reaction to deprotonate the α -carbon, leading to epimerization[4]. HATU is strictly required here; it generates a highly reactive HOAt ester featuring a neighboring-group effect (via the pyridine nitrogen) that dramatically accelerates aminolysis, outcompeting the epimerization pathway[4].

Reagents:

-

Target Carboxylic Acid (1.0 eq)

-

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

-

Coupling: Add the (3S)-pyrazole building block in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

-

Self-Validation (IPC): Monitor via LC-MS. Validation check: The disappearance of the carboxylic acid mass [M−H]− and the appearance of the product mass [M+H]+ confirms conversion. Crucially, a single, sharp peak in the UV chromatogram (254 nm) validates the absence of diastereomers, confirming that the (3S) stereocenter remained intact.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Reductive Amination

Causality Insight: To build secondary amine libraries (e.g., for kinase inhibitor scaffolds), reductive amination is preferred over direct alkylation to avoid over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild hydride-donating capacity selectively reduces the transient iminium ion without reducing the primary amide or the pyrazole ring.

Reagents:

-

Target Aldehyde/Ketone (1.0 eq)

-

(3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide (1.0 eq)

-

NaBH(OAc)₃ (1.5 eq)

-

Glacial Acetic Acid (0.1 eq, catalytic)

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Formation: Combine the aldehyde/ketone and the (3S)-pyrazole building block in DCE. Add glacial acetic acid. Stir at room temperature for 1 hour to drive imine/iminium formation.

-

Reduction: Add NaBH(OAc)₃ portion-wise to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

-

Self-Validation (IPC): Perform TLC analysis (DCM:MeOH 9:1). Stain with Ninhydrin and heat. Validation check: The primary amine starting material will stain a deep purple. The successful formation of the secondary amine product will stain a faint yellow/brown, visually confirming complete mono-alkylation.

-

Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM (3x). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

References

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Advances (via National Institutes of Health) URL: [Link]

-

Title: Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues Source: Frontiers in Chemistry URL: [Link]

-

Title: Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues [frontiersin.org]

Application Note: Step-by-Step Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Introduction & Strategic Rationale

Chiral β -amino amides featuring heterocyclic motifs, such as the 1-methyl-1H-pyrazol-3-yl group, are highly prized pharmacophores in the development of serine/threonine kinase inhibitors and peptidomimetics[1]. Synthesizing these molecules with high enantiomeric excess (ee) requires robust stereocontrol.

This protocol details a highly scalable, self-validating asymmetric synthesis utilizing Ellman’s chiral tert-butanesulfinamide auxiliary [2]. Rather than attempting a low-yielding direct addition of an amide enolate, this workflow strategically utilizes the lithium enolate of methyl acetate. The causality behind this choice is rooted in reaction kinetics and transition-state stability: the lithium enolate forms a rigid, highly ordered Zimmerman-Traxler-type transition state with the chiral sulfinyl imine, ensuring excellent diastereoselectivity[3]. Subsequent mild acidic cleavage and ammonolysis provide the final β -amino amide with preserved stereochemical integrity[4].

Experimental Workflow

Synthetic workflow for (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide via Ellman's auxiliary.

Step-by-Step Methodologies

Phase 1: Condensation (Imine Formation)

Objective: Synthesize (R)-N-((1-methyl-1H-pyrazol-3-yl)methylene)-2-methylpropane-2-sulfinamide. Causality Check: Brønsted acids can degrade the acid-sensitive sulfinamide auxiliary. We utilize[5].

-

Preparation: Purge a round-bottom flask with inert N₂. Add 1-methyl-1H-pyrazole-3-carbaldehyde (10.0 mmol, 1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (25 mL).

-

Activation: Dropwise add Ti(OEt)₄ (20.0 mmol, 2.0 eq) at room temperature. Stir the homogeneous yellow solution for 12–18 hours.

-

Quench & Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc.

-

Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (R)-sulfinyl imine.

Phase 2: Asymmetric Enolate Addition

Objective: Synthesize Methyl (3S)-3-(((R)-tert-butylsulfinyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoate. Causality Check:. The lithium ion strongly coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation and directing the enolate attack exclusively to the re-face of the imine[3].

-

Enolate Generation: In a flame-dried flask under N₂, add anhydrous diisopropylamine (22.0 mmol, 2.2 eq) to THF (30 mL). Cool to -78 °C. Dropwise add n-BuLi (21.0 mmol, 2.1 eq). Stir for 30 min.

-

Ester Addition: Dropwise add methyl acetate (20.0 mmol, 2.0 eq) to the LDA solution at -78 °C. Stir for 45 min to ensure complete enolate formation.

-

Imine Addition: Dissolve the (R)-sulfinyl imine (10.0 mmol, 1.0 eq) from Phase 1 in THF (10 mL) and add it dropwise to the enolate solution at -78 °C. Maintain strictly at -78 °C for 3 hours.

-

Quench: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. The diastereomeric ratio (dr) can be validated at this stage via ¹H NMR (target >95:5 dr).

Phase 3: Sulfinyl Cleavage

Objective: Synthesize Methyl (3S)-3-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoate hydrochloride.

-

Deprotection: Dissolve the crude β -sulfinylamino ester in anhydrous MeOH (20 mL). Add 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C.

-

Reaction: Warm to room temperature and stir for 2 hours. The cleavage of the sulfinyl group yields volatile methyl tert-butyl sulfinate.

-

Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with diethyl ether to remove organic impurities, yielding the pure amine hydrochloride salt.

Phase 4: Ammonolysis (Amidation)

Objective: Synthesize the final target, (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide.

-

Amidation: Suspend the hydrochloride salt from Phase 3 in a 7N solution of ammonia in methanol (NH₃/MeOH, 20 mL).

-

Reaction: Seal the reaction vessel and stir at room temperature for 24–48 hours (monitor ester disappearance via TLC or LC-MS).

-

Purification: Concentrate the mixture in vacuo. Purify the residue via reverse-phase preparative HPLC or recrystallization to afford the enantiopure (3S)- β -amino amide.

Stereochemical Logic & Transition State

Stereochemical logic of lithium enolate addition to the (R)-tert-butanesulfinyl imine.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative outcomes and self-validating quality control (QC) metrics for each phase of the protocol.

| Phase | Key Reagents | Temp / Time | Expected Yield | QC Method & Target Metric |

| 1. Condensation | Ti(OEt)₄, THF | 25 °C / 18 h | 85–92% | ¹H NMR: Disappearance of aldehyde CHO peak (~9.8 ppm); appearance of imine CH=N peak (~8.5 ppm). |

| 2. Enolate Addition | LDA, MeOAc, THF | -78 °C / 3 h | 80–88% | ¹H NMR: Diastereomeric ratio (dr) >95:5 based on integration of tert-butyl singlet signals. |

| 3. Cleavage | 4M HCl in dioxane | 25 °C / 2 h | >95% | LC-MS: Mass shift corresponding to loss of the sulfinyl group (-104 Da). |

| 4. Ammonolysis | 7N NH₃ in MeOH | 25 °C / 48 h | 75–85% | Chiral HPLC: Enantiomeric excess (ee) >98%. IR: Primary amide C=O stretch (~1650 cm⁻¹). |

References

-

Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews, 2010, 110(6), 3600–3740. URL: [Link]

-

Title: Asymmetric Synthesis of β -Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: The Journal of Organic Chemistry, 2002, 67(22), 7819–7832. URL: [Link]

-

Title: Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α -Amino Acid Derivatives Source: University of Nottingham Repository, 2012. URL: [Link]

-

Title: Highly Diastereoselective Addition of Lithio Vinyl Sulfoxides to N-Sulfinimines: An Entry to Enantiopure 3-Sulfinyl-2,5-cis-dihydropyrroles Source: ResearchGate (Aggregated references on β -amino ester synthesis via methyl acetate). URL: [Link]

- Title: Serine/threonine kinase inhibitors (US20140066453A1)

Sources

- 1. US20140066453A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

Technical Support Center: Asymmetric Synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Welcome to the Advanced Synthesis Support Center. The construction of heteroaryl β -amino amides—specifically those bearing a pyrazole core like (3S)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide —presents unique stereochemical challenges. The pyrazole nitrogens frequently act as competitive coordination sites, poisoning transition-metal catalysts or disrupting highly ordered transition states.